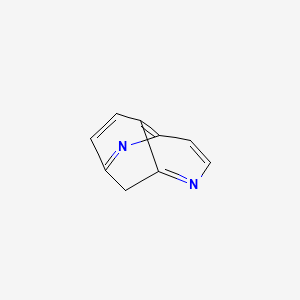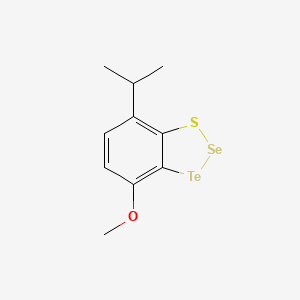
4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple heteroatoms, including sulfur, selenium, and tellurium, within its benzothiaselenatellurole ring structure. The unique combination of these elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiaselenatellurole Core: The initial step involves the formation of the benzothiaselenatellurole core through a cyclization reaction. This can be achieved by reacting a suitable precursor containing sulfur, selenium, and tellurium with a methoxy-substituted aromatic compound under controlled conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced through an alkylation reaction. This step involves the reaction of the intermediate compound with an appropriate alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides, selenoxides, and telluroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding sulfides, selenides, and tellurides.
Substitution: The methoxy group and the propan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Alkyl halides, amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often with the addition of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, selenoxides, telluroxides
Reduction: Sulfides, selenides, tellurides
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial, antiviral, or anticancer agent. The presence of multiple heteroatoms may contribute to its bioactivity.
Medicine: The compound is studied for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress or metal ion chelation is involved.
Industry: In the industrial sector, the compound is explored for its use in materials science, particularly in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole involves its interaction with molecular targets and pathways within biological systems. The compound’s heteroatoms (sulfur, selenium, and tellurium) can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound may act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenazole: Similar structure but lacks the tellurium atom.
4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenazole: Contains sulfur and selenium but no tellurium.
4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenazole: Contains sulfur and tellurium but no selenium.
Uniqueness
4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole is unique due to the presence of all three heteroatoms (sulfur, selenium, and tellurium) within its structure This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds that may lack one or more of these elements
Propiedades
Número CAS |
486421-19-6 |
|---|---|
Fórmula molecular |
C10H12OSSeTe |
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
4-methoxy-7-propan-2-yl-1,2,3-benzothiaselenatellurole |
InChI |
InChI=1S/C10H12OSSeTe/c1-6(2)7-4-5-8(11-3)10-9(7)12-13-14-10/h4-6H,1-3H3 |
Clave InChI |
YGWKMBDTSRIVJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C(=C(C=C1)OC)[Te][Se]S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
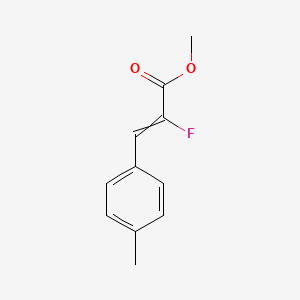

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
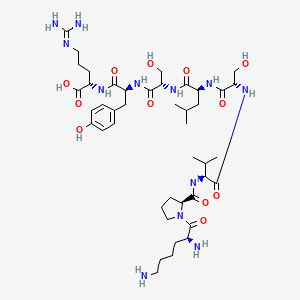
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)

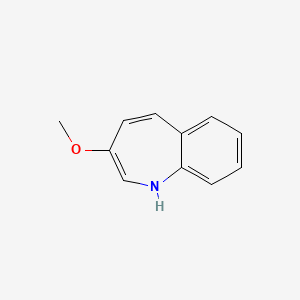
![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
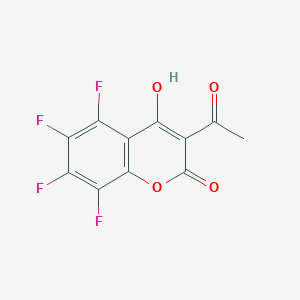

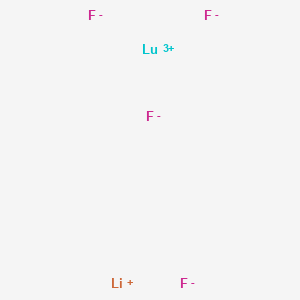
![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
